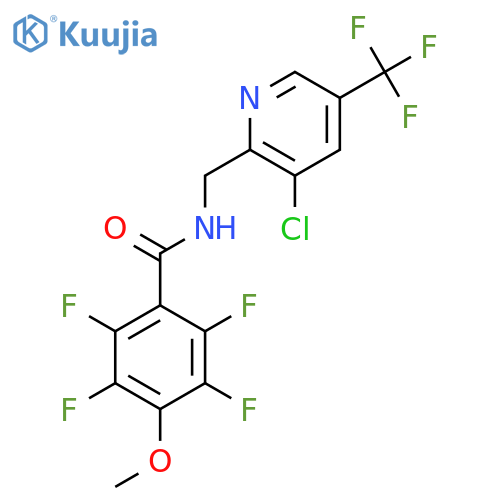Cas no 1309859-39-9 (Fluopimomide)

Fluopimomide structure
Fluopimomide 化学的及び物理的性質
名前と識別子
-
- fluopimomide
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
- N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Kanuozi
- N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- C15H8ClF7N2O2
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluor
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-me
- N-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide; 2-[(2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl]-3-chloro-5-trifluoromethylpyridine; Fumijunxianan; Fumijunxian'an; LH 2010A; LH 2010A (pesticide)
- 1309859-39-9
- UNII-YHK7UY7L4U
- N-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Fluopimomide [ISO]
- YHK7UY7L4U
- N-((3-chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- DNJKFZQFTZJKDK-UHFFFAOYSA-N
- G75018
- N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- LH 2010A
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- DTXSID101337425
- SCHEMBL20476585
- N-(3-Chloro-5-(trifluoromethyl)pyridine)-2-methyl-2,3,5,6-tetrafluoro-4-methoxy benzamide
- 2-((2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl)-3-chloro-5-trifluoromethylpyridine
- CHEBI:145667
- N-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-p-anisamide
- Benzamide, N-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxy-
- NS00133787
- Fluopimomide
-
- インチ: 1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26)
- InChIKey: DNJKFZQFTZJKDK-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C(F)(F)F)C([H])=NC=1C([H])([H])N([H])C(C1C(=C(C(=C(C=1F)F)OC([H])([H])[H])F)F)=O
計算された属性
- せいみつぶんしりょう: 416.0162523g/mol
- どういたいしつりょう: 416.0162523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 51.2
Fluopimomide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F130980-500mg |
Fluopimomide |
1309859-39-9 | 500mg |
$1424.00 | 2023-05-18 | ||
| TRC | F130980-2.5mg |
Fluopimomide |
1309859-39-9 | 2.5mg |
$ 190.00 | 2023-09-07 | ||
| TRC | F130980-250mg |
Fluopimomide |
1309859-39-9 | 250mg |
$804.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-1g |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 1g |
¥16200.00 | 2024-08-09 | |
| TRC | F130980-50mg |
Fluopimomide |
1309859-39-9 | 50mg |
$178.00 | 2023-05-18 | ||
| TRC | F130980-10mg |
Fluopimomide |
1309859-39-9 | 10mg |
$ 673.00 | 2023-09-07 | ||
| TRC | F130980-25mg |
Fluopimomide |
1309859-39-9 | 25mg |
$ 1512.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-250mg |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 250mg |
¥7560.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-100mg |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 100mg |
¥5701.00 | 2024-08-09 |
Fluopimomide 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1309859-39-9 (Fluopimomide) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
